



An In-Depth Technical Guide to the Binding Affinity of RO5353 with MDM2

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Compound of Interest		
Compound Name:	RO5353	
Cat. No.:	B10776096	Get Quote

This guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor **RO5353** to its target, the E3 ubiquitin ligase MDM2. It is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2][3] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[1][2][4] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation through ubiquitination.[1][4][5] In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2.[1][6] Therefore, inhibiting the MDM2-p53 interaction with small molecules is a promising therapeutic strategy to reactivate p53 function in cancer cells.[1][4] RO5353 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1]

Binding Affinity of RO5353 to MDM2

The binding affinity of RO5353 and its analogs to MDM2 has been quantified using various biophysical and biochemical assays. The data is summarized in the table below.



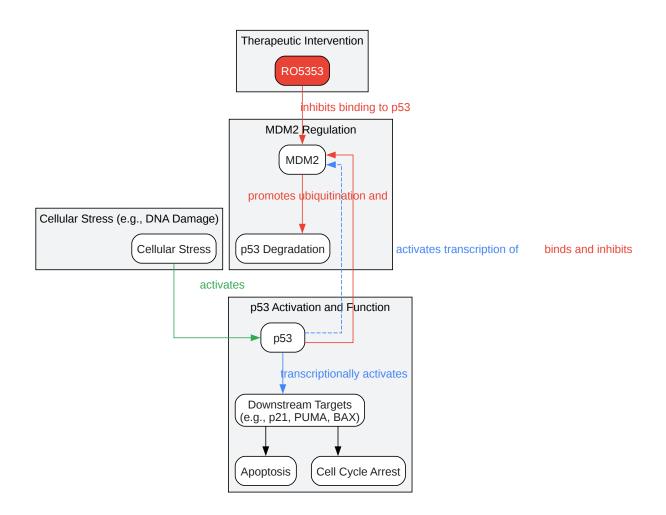
Compound	Assay Type	Parameter	Value (nM)
RO5353 (analogue 14)	Competitive Binding Assay	IC50	6
RO5353 (analogue 14)	Surface Plasmon Resonance (SPR)	Kd	0.045
Analogue 15	Competitive Binding Assay	IC50	7
Analogue 16	Competitive Binding Assay	IC50	6
Analogue 17 (enantiomer of 14)	Competitive Binding Assay	IC50	5760
Analogue 18 (enantiomer of 15)	Competitive Binding Assay	IC50	56
Analogue 19 (enantiomer of 16)	Competitive Binding Assay	IC50	180

Note: The IC50, Kd, and Ki values are all measures of binding affinity, with lower values indicating higher affinity. Kd (dissociation constant) and Ki (inhibition constant) are direct measures of binding affinity, while IC50 (half-maximal inhibitory concentration) is a functional measure of inhibitor potency.[7]

Signaling Pathway

The interaction between p53 and MDM2 forms a critical negative feedback loop. Under normal cellular conditions, MDM2 keeps p53 levels low. When the p53 pathway is activated by cellular stress, p53 can function as a transcription factor, leading to cell cycle arrest or apoptosis. Small molecule inhibitors like **RO5353** disrupt the MDM2-p53 interaction, stabilizing p53 and restoring its tumor-suppressive functions.





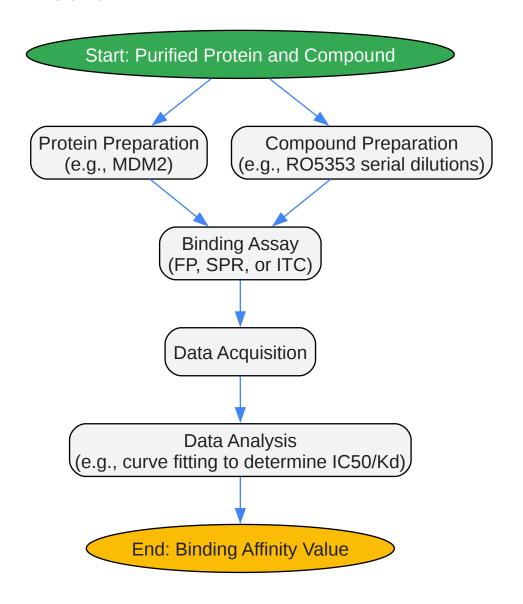
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MDM2-p53 signaling pathway and the mechanism of action of RO5353.



Experimental Protocols

The binding affinity of **RO5353** to MDM2 is typically determined using biophysical assays such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).



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